molecular formula C25H25ClN4O5 B383842 2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956502-30-0

2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B383842
CAS No.: 956502-30-0
M. Wt: 496.9g/mol
InChI Key: CNUPLXXIAHJYQI-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions: The next step involves the introduction of the 3-chloro-4-methoxyphenyl and phenyl groups onto the pyrazole ring. This can be done using electrophilic aromatic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the substituted pyrazole with a suitable amidine or urea derivative under cyclization conditions.

    Esterification: The final step involves the esterification of the carboxylate group with 2-methoxyethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound’s unique structure may offer therapeutic potential. It could be investigated for its activity against specific diseases, such as cancer or infectious diseases, by targeting particular biological pathways.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which 2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
  • 2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Uniqueness

The presence of the 2-methoxyethyl ester group in the target compound distinguishes it from similar compounds, potentially altering its solubility, reactivity, and biological activity. This unique feature may enhance its suitability for specific applications, such as drug delivery or material science.

Properties

CAS No.

956502-30-0

Molecular Formula

C25H25ClN4O5

Molecular Weight

496.9g/mol

IUPAC Name

2-methoxyethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H25ClN4O5/c1-15-21(24(31)35-12-11-33-2)23(28-25(32)27-15)18-14-30(17-7-5-4-6-8-17)29-22(18)16-9-10-20(34-3)19(26)13-16/h4-10,13-14,23H,11-12H2,1-3H3,(H2,27,28,32)

InChI Key

CNUPLXXIAHJYQI-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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